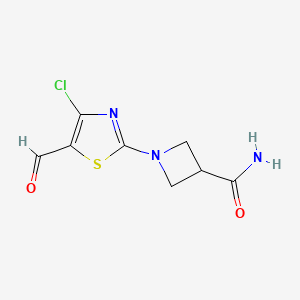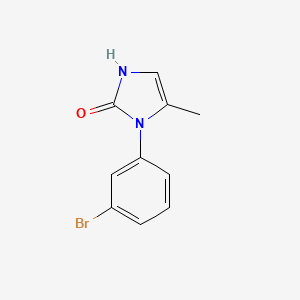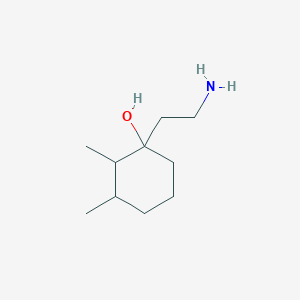
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol is a unique organic compound characterized by its cyclohexane ring substituted with an aminoethyl group and two methyl groups
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylcyclohexanone with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: 2,3-dimethylcyclohexanone is reacted with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-methylcyclohexan-1-ol: This compound has only one methyl group on the cyclohexane ring, which may affect its chemical reactivity and biological activity.
1-(2-Aminoethyl)cyclohexan-1-ol: Lacking the methyl groups, this compound may have different steric and electronic properties, influencing its interactions with molecular targets.
1-(2-Aminoethyl)-2,3-dimethylbenzene: The aromatic ring in this compound provides different electronic properties compared to the cyclohexane ring, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-2,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-7-11)9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
Clé InChI |
MSBOQZCSXIFBMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
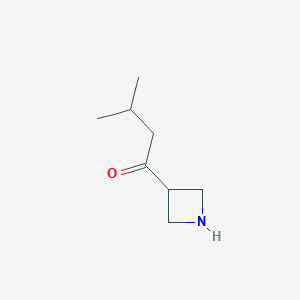

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
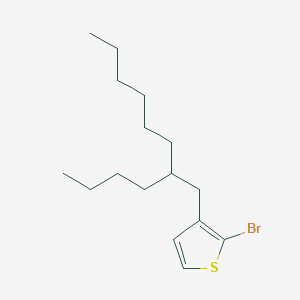

![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)

